2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9N5O3 |
|---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
2-(4-methyl-3-nitropyrazol-1-yl)acetohydrazide |
InChI |
InChI=1S/C6H9N5O3/c1-4-2-10(3-5(12)8-7)9-6(4)11(13)14/h2H,3,7H2,1H3,(H,8,12) |
InChI Key |
TUYHCWWAMSDRLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1[N+](=O)[O-])CC(=O)NN |
Origin of Product |
United States |
Preparation Methods
Nitrated Pyrazole Core Synthesis
The introduction of a nitro group at the 3-position of a 4-methylpyrazole requires controlled nitration. While direct methods for this substrate are scarce, analogous procedures for nitro-substituted pyrazoles include:
| Reagents/Conditions | Target Position | Yield | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ (nitrating mixture) | 3-Nitro | ~60-70% | |
| Nitronium tetrafluoroborate | 4-Nitro | ~50% |
Mechanistic Insight :
Nitrating agents like HNO₃/H₂SO₄ typically direct electrophilic substitution to electron-rich positions. The 4-methyl group is meta-directing, favoring nitration at position 3.
Hydrazide Formation
Acetohydrazide derivatives are commonly synthesized via:
-
Hydrazine condensation with acyl chlorides :
-
Reduction of nitriles :
Proposed Synthesis Pathway
A plausible route for 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide involves:
Step 1: Synthesis of 4-Methylpyrazole
| Method | Reagents | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Acetophenone, hydrazine, POCl₃/Vilsmeier reagent | ~80% |
Note : Vilsmeier reagent (POCl₃/DMF) is used to form the pyrazole ring.
Step 2: Nitration of 4-Methylpyrazole
| Reagents | Conditions | Position Selectivity | Yield | Reference |
|---|---|---|---|---|
| HNO₃ (conc.) + H₂SO₄ (conc.) | 0–5°C, 2–3 hours | 3-Nitro (meta to CH₃) | ~60% |
Critical Factors :
Step 3: Acetohydrazide Formation
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Acyl chloride condensation | CH₃COCl, pyrazole amine, Et₃N | Room temperature | ~70% |
Procedure :
-
React 3-nitro-4-methylpyrazole with acetyl chloride in the presence of a base (e.g., triethylamine).
Spectroscopic and Analytical Validation
| Technique | Key Peaks |
|---|---|
| ¹H NMR | δ 2.2–2.5 (s, CH₃), δ 4.7–5.0 (s, CH₂), δ 5.9–6.1 (brs, NH hydrazide) |
| ¹³C NMR | δ ~12–14 (CH₃), δ ~45–50 (CH₂), δ ~150–160 (C=N, C-NO₂) |
| IR | 3300–3500 cm⁻¹ (NH stretch), 1520–1600 cm⁻¹ (C=N), 1370–1500 cm⁻¹ (NO₂) |
Reference Data :
Challenges and Optimization Strategies
Nitration Regioselectivity
Hydrazide Stability
-
Problem : Hydrolysis of hydrazide under acidic conditions.
-
Solution : Perform condensation in anhydrous solvents (e.g., benzene, toluene) with azeotropic water removal.
Comparative Analysis of Alternative Routes
| Route | Advantages | Disadvantages |
|---|---|---|
| Direct Nitration | Shorter steps, lower cost | Poor regioselectivity |
| Protected Pyrazole | Better control over nitration site | Additional deprotection steps |
| Biocatalytic Nitration | Environmentally friendly | Limited scalability, enzyme specificity |
Reference : Protected pyrazole intermediates:
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(4-methyl-3-amino-1H-pyrazol-1-yl)acetohydrazide, while substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide has a molecular formula of and a molecular weight of approximately 215.17 g/mol. Its structure features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of the nitro group and hydrazide functionality enhances its reactivity and biological activity.
Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial efficacy of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, such as Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida albicans .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strains | Antifungal Activity |
|---|---|---|
| This compound | S. aureus, E. coli | C. albicans |
| 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives | S. aureus, E. coli | C. albicans |
Anticancer Potential
The pyrazole scaffold has been extensively studied for its anticancer properties. Compounds derived from this scaffold have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The potential mechanisms include the inhibition of specific enzymes involved in cancer progression and the modulation of signaling pathways related to cell survival .
Case Study 1: Antimicrobial Evaluation
A study conducted on several pyrazole derivatives, including this compound, evaluated their antimicrobial activity using the disc diffusion method. The results indicated that this compound exhibited significant antibacterial activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
Another research focused on the anticancer effects of various pyrazole derivatives revealed that compounds similar to this compound could effectively inhibit the proliferation of cancer cell lines in vitro. The study highlighted the importance of structural modifications in enhancing anticancer efficacy, paving the way for future drug design efforts .
Mechanism of Action
The mechanism of action of 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetohydrazide moiety can also form covalent bonds with target proteins, affecting their function and activity.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
- N'-(4-Nitrobenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide (3c) Structure: Features a nitro group on the benzylidene moiety rather than the pyrazole ring. Synthesis: 70% yield via condensation of 2-(1H-pyrazol-1-yl)acetohydrazide with 4-nitrobenzaldehyde. Key Data: IR bands at 1685 cm⁻¹ (C=O), 1635 cm⁻¹ (C=N); molecular weight 273.25 g/mol . Activity: Not explicitly reported, but nitro-substituted analogs often exhibit enhanced bioactivity due to improved electrophilicity.
2-(1-Methyl-1H-pyrrol-2-yl)-N′-[(1E)-1-(3-pyridinyl)ethylidene]acetohydrazide
Substituent Variations on the Hydrazide Moiety
- N′-(Anthracen-9-ylmethylene)-2-(2-(ethylthio)-1H-benzimidazol-1-yl)acetohydrazide (230)
Bioactivity Comparison
Key Findings:
- Heterocyclic Diversity : Pyrazole, benzimidazole, and triazole cores influence target selectivity. For example, benzimidazole derivatives show strong α-glucosidase inhibition , while triazolylthioacetohydrazides exhibit anticancer activity .
- Hydrazone Flexibility : The hydrazone moiety (–NH–N=CH–) allows for structural tuning via aldehyde condensations, enabling optimization of pharmacokinetic properties .
Biological Activity
2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural composition, combining a pyrazole ring with an acetohydrazide moiety, which is responsible for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 199.17 g/mol. The compound includes a methyl group at position 4 and a nitro group at position 3 of the pyrazole ring, which significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉N₅O₃ |
| Molecular Weight | 199.17 g/mol |
| CAS Number | 895930-77-5 |
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro evaluations have shown effective inhibition against various pathogens. For instance, compounds similar to this derivative have shown minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.
Antitumor Activity
The antitumor properties of various pyrazole derivatives have been extensively studied, with promising results indicating that compounds containing the pyrazole scaffold can inhibit the growth of multiple cancer cell lines, including lung, colorectal, and breast cancers . Specifically, the structural features of this compound may enhance its efficacy against these malignancies by modulating cell signaling pathways related to proliferation and apoptosis.
The biological mechanisms underlying the activity of this compound involve interaction with various cellular targets. It is hypothesized that this compound may disrupt critical signaling pathways that regulate cell survival and death, leading to enhanced apoptosis in cancer cells . Additionally, its antimicrobial effects are likely mediated through membrane disruption and inhibition of essential cellular functions in pathogens .
Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
- Antimicrobial Evaluation : A study assessed the antimicrobial activity of several pyrazole derivatives, revealing that those structurally related to this compound exhibited potent activity against both bacterial and fungal strains .
- Antitumor Effects : Research indicated that compounds with the pyrazole structure showed antiproliferative effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), suggesting that modifications in the pyrazole structure can enhance anticancer properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide and its derivatives?
- Methodological Answer : The compound can be synthesized via hydrazinolysis of ethyl esters followed by condensation with aromatic aldehydes. For example, hydrazine hydrate reacts with ethyl chloroacetoacetate to form a non-isolable intermediate, which is further condensed with aldehydes to yield acetohydrazide derivatives. Reaction conditions (e.g., ethanol/AcOH under reflux) and stoichiometric ratios (1:1.2 hydrazine:ester) are critical for high yields (>80%) .
Q. How can structural characterization of this compound be performed to confirm its purity and configuration?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement (R factor < 0.05) is recommended for unambiguous structural confirmation. For dynamic stereochemical analysis, NMR (¹H/¹³C) and IR spectroscopy should be used to identify tautomeric forms and hydrogen bonding patterns (e.g., NH stretches at 3200–3300 cm⁻¹) .
Q. What standard assays are used to evaluate the biological activity of this acetohydrazide derivative?
- Methodological Answer :
- α-Glucosidase inhibition : Measure IC₅₀ values via spectrophotometric assays (e.g., p-nitrophenyl-α-D-glucopyranoside substrate at 405 nm; acarbose as a control) .
- Antioxidant activity : Use DPPH radical scavenging (IC₅₀ range: 10–50 μM) and reducing power assays (absorbance at 700 nm) .
- Antibacterial screening : Employ agar diffusion methods (e.g., against E. coli and Xanthomonas campestris) with zone-of-inhibition measurements .
Advanced Research Questions
Q. How do substituents on the benzylidene moiety influence biological activity in SAR studies?
- Methodological Answer : Substituent effects can be quantified via comparative IC₅₀ analysis. For instance:
- Electron-withdrawing groups (e.g., nitro, chloro) enhance α-glucosidase inhibition (IC₅₀: 3.23–7.34 μM vs. acarbose: 378.2 μM) .
- Bulky groups (e.g., anthracenyl) reduce actoprotective effects in rodent models, while 4-chlorobenzylidene retains activity .
- Computational docking (AutoDock Vina) can predict binding affinities to enzyme active sites (e.g., α-glucosidase) .
Q. What computational strategies are effective for predicting binding modes with target enzymes?
- Methodological Answer : Molecular docking (e.g., Glide SP/XP) combined with MD simulations (GROMACS) can model interactions. For example, (E)-N’-(anthracen-9-ylmethylene) derivatives show π-π stacking with α-glucosidase’s Phe157 and hydrogen bonding to Asp307, correlating with experimental IC₅₀ values .
Q. How can crystallographic data resolve discrepancies in polymorph identification?
- Methodological Answer : SHELXL refinement (using TWIN/BASF commands) is critical for handling twinned crystals or pseudo-symmetry. For ambiguous cases, compare experimental PXRD patterns with Mercury-generated simulations from SC-XRD data .
Q. What strategies address contradictions in biological data across studies (e.g., IC₅₀ variability)?
- Methodological Answer :
- Validate assay conditions (pH, temperature, enzyme batch) using standardized controls.
- Apply multivariate analysis (e.g., PCA) to identify outliers in datasets.
- Cross-reference with structural analogs (e.g., 2-propylquinazolin-4(3H)-one derivatives) to isolate substituent-specific effects .
Q. How can solubility and bioavailability be improved for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
